molecular formula C18H24O3 B117903 Hynapene C CAS No. 155111-90-3

Hynapene C

Cat. No. B117903
CAS RN: 155111-90-3
M. Wt: 288.4 g/mol
InChI Key: NUIMPRVESYOKAD-HLQBBKRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hynapene C is a chemical compound that belongs to the class of heterocyclic compounds. It has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Novel Anticoccidial Agents

Hynapene C, along with its analogs Hynapene A and B, has been identified as a novel anticoccidial agent. These compounds were isolated from Penicillium sp. and demonstrated significant efficacy in inhibiting the growth of Eimeria tenella, a parasite responsible for coccidiosis in poultry. Hynapene C was particularly notable for its potent activity in an in vitro assay using BHK-21 cells as hosts. The ability of these compounds to prevent the development of schizonts in the cells at specific concentrations highlights their potential as effective anticoccidial agents (Tabata et al., 1993).

Structure Elucidation

The structural determination of Hynapene C, as well as Hynapenes A and B, was accomplished through comprehensive spectroscopic analyses. Understanding their chemical structures is crucial for further exploration of their biological activities and potential applications in combating coccidiosis. The structure of Hynapene C was deduced to be a specific pentadienoic acid derivative, distinct in its functional groups and molecular framework, which contributes to its biological activity (Tabata et al., 1993).

properties

CAS RN

155111-90-3

Product Name

Hynapene C

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(2E,4E)-5-(2,6,8-trimethyl-1-oxo-4a,5,6,7,8,8a-hexahydronaphthalen-2-yl)penta-2,4-dienoic acid

InChI

InChI=1S/C18H24O3/c1-12-10-13(2)16-14(11-12)7-9-18(3,17(16)21)8-5-4-6-15(19)20/h4-9,12-14,16H,10-11H2,1-3H3,(H,19,20)/b6-4+,8-5+

InChI Key

NUIMPRVESYOKAD-HLQBBKRNSA-N

Isomeric SMILES

CC1CC(C2C(C1)C=CC(C2=O)(C)/C=C/C=C/C(=O)O)C

SMILES

CC1CC(C2C(C1)C=CC(C2=O)(C)C=CC=CC(=O)O)C

Canonical SMILES

CC1CC(C2C(C1)C=CC(C2=O)(C)C=CC=CC(=O)O)C

synonyms

5-(3-ene-1-oxo-2,6,8-trimethyldecalin-2-yl)-2,4-pentadienoic acid
hynapene C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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